molecular formula C17H21BrN2O4 B6348995 4-(3-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-69-8

4-(3-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348995
CAS RN: 1326810-69-8
M. Wt: 397.3 g/mol
InChI Key: YJKQWHDDACECHA-UHFFFAOYSA-N
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Description

“4-(3-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the CAS number 1326810-46-1 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of the carboxylic acid with PBr3 to form an acid bromide plus HBr . The HBr then catalyzes enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide . Addition of water hydrolyzes the acid bromide in a nucleophilic acyl substitution reaction and yields the α-bromo carboxylic acid product .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. They can be α brominated by a mixture of Br2 and PBr3 in the Hell–Volhard–Zelinskii (HVZ) reaction . The process begins by reaction of the carboxylic acid with PBr3 to form an acid bromide plus HBr . The HBr then catalyzes enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids can vary widely. They generally have high boiling points due to strong hydrogen bonding between molecules . The solubility of carboxylic acids in water decreases as the carbon chain length increases . More specific properties of “4-(3-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” would require additional information .

Scientific Research Applications

Brominated Compounds and Flame Retardants

Brominated compounds are often studied for their applications in flame retardants. The presence of a bromine atom in organic compounds can confer flame-retardant properties, making them of interest in materials science for enhancing fire safety in consumer goods and electronics (Zuiderveen et al., 2020). Research in this area focuses on understanding their environmental fate, toxicity, and potential for bioaccumulation.

Heterocyclic Systems and Medicinal Chemistry

Compounds with 1,3,4-thiadiazole and oxadiazole rings, similar to the diaza structure in the query compound, are explored for their diverse pharmacological potentials. These heterocyclic systems are significant in medicinal chemistry for their antimicrobial, anti-inflammatory, and antitumor activities. Their modifiability makes them crucial scaffolds for drug development (Lelyukh, 2019).

Antioxidant Capacity and Biological Activity

Compounds with benzoyl groups and spirocyclic structures may be of interest in studying their antioxidant capacities and biological activities. Research in this area often aims at elucidating the mechanisms of action of such compounds and their potential therapeutic applications. For example, ABTS/PP decolorization assays are used to assess the antioxidant capacity of various substances, including potentially those with similar structures to the query compound (Ilyasov et al., 2020).

Environmental Degradation and Fate

Understanding the environmental degradation and fate of complex brominated compounds is crucial. Studies in this domain focus on microbial degradation pathways, half-lives, and the transformation products of such compounds in the environment. This knowledge is vital for assessing the environmental impact and risks associated with the use and disposal of brominated flame retardants and related chemicals (Liu & Avendaño, 2013).

properties

IUPAC Name

4-(3-bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c1-2-19-8-6-17(7-9-19)20(14(11-24-17)16(22)23)15(21)12-4-3-5-13(18)10-12/h3-5,10,14H,2,6-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKQWHDDACECHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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